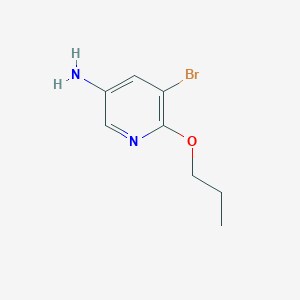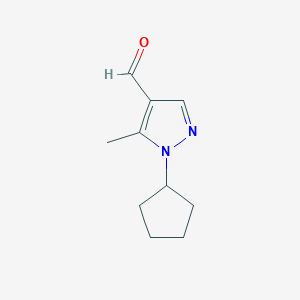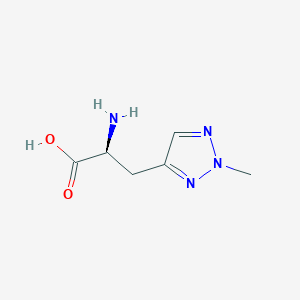![molecular formula C7H11N3 B13334242 (1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B13334242.png)
(1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile: is a bicyclic compound featuring an azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile typically involves the formation of the bicyclic structure through cyclization reactions. Common synthetic routes include:
Cyclization of Amino Nitriles: This method involves the cyclization of amino nitriles under specific conditions to form the desired bicyclic structure.
Reductive Amination: Another approach is the reductive amination of suitable precursors, which can lead to the formation of the azabicyclo structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of bicyclic structures on biological systems.
Industry: In the industrial sector, the compound can be used in the synthesis of various materials and chemicals.
Wirkmechanismus
The mechanism by which (1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- (1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carboxamide
- (1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-methanol
Comparison: Compared to similar compounds, (1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile is unique due to the presence of the nitrile group, which can influence its reactivity and interactions with other molecules. This uniqueness can make it a valuable compound for specific applications where the nitrile group plays a crucial role.
Eigenschaften
Molekularformel |
C7H11N3 |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(1R,2R,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile |
InChI |
InChI=1S/C7H11N3/c8-4-10-5-1-2-7(10)6(9)3-5/h5-7H,1-3,9H2/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
GNYVLCLBSAWGNR-RRKCRQDMSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C[C@H]1N2C#N)N |
Kanonische SMILES |
C1CC2C(CC1N2C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B13334246.png)
![2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13334249.png)

